molecular formula C16H17NO2 B1370558 Tert-butyl (naphthalen-1-ylmethylene)carbamate CAS No. 479423-44-4

Tert-butyl (naphthalen-1-ylmethylene)carbamate

Cat. No.: B1370558
CAS No.: 479423-44-4
M. Wt: 255.31 g/mol
InChI Key: HEEIHDRBPANCHJ-UHFFFAOYSA-N
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Description

“Tert-butyl (naphthalen-1-ylmethylene)carbamate” is a chemical compound used in scientific research. It is also known as BOC-amide . It has diverse applications, such as drug synthesis and studying its potential in catalysis and material science.


Synthesis Analysis

The synthesis of tert-butyl carbamate involves a palladium-catalyzed cross-coupling reaction with various aryl halides . The reaction proceeds in the presence of natural phosphate as a catalyst, with excellent yield, simple workup, and benign environment .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate include a molecular weight of 117.1463 . It is stable under recommended storage conditions .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Tert-butyl (naphthalen-1-ylmethylene)carbamate and its derivatives, like other synthetic phenolic antioxidants (SPAs), are widely used in industries to retard oxidative reactions and prolong the shelf life of products. These compounds, including Tert-butyl derivatives, have been detected in various environmental matrices and human samples, indicating widespread exposure. Toxicity studies suggest that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or even carcinogenic properties. The need for research into novel SPAs with low toxicity and environmental impact is highlighted, underlining the importance of understanding the environmental behavior and health implications of these compounds (Liu & Mabury, 2020).

Decomposition in Environmental Processes

The decomposition of related compounds like Methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor is another area of interest. Such studies demonstrate the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting compounds like MTBE, a close relative of this compound. This process, interestingly, offers an alternative method of decomposing and converting MTBE into various compounds, showcasing the potential for environmental remediation or recycling applications (Hsieh et al., 2011).

Polymer Applications

In the realm of polymer science, compounds like Poly(butylene 2,6-naphthalate) (PBN), which contain rigid naphthalene units similar to the naphthalen-1-yl group in this compound, demonstrate excellent material properties like anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. The presence of naphthalene structures in polymers is crucial for these properties, and understanding the melt-crystallization process of such polymers is vital for developing specific crystal structures and morphologies, which are pivotal for their industrial applications (Ding et al., 2019).

Mechanism of Action

The Boc group is stable towards most nucleophiles and bases . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Future Directions

Tert-butyl (naphthalen-1-ylmethylene)carbamate possesses diverse applications, such as drug synthesis and studying its potential in catalysis and material science. It is also used in the protection of various aryl and aliphatic amines .

Properties

IUPAC Name

tert-butyl N-(naphthalen-1-ylmethylidene)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)17-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEIHDRBPANCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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